Neoeriocitrin dihydrochalcone is a compound belonging to the class of dihydrochalcones, which are derivatives of flavonoids. It is synthesized from naringin dihydrochalcone, a naturally occurring flavonoid glycoside. This compound has garnered attention due to its potential applications in food and pharmaceutical industries, particularly as a sweetening agent and for its pharmacological properties.
Neoeriocitrin dihydrochalcone is primarily derived from the bitter orange (Citrus aurantium) through the enzymatic modification of naringin dihydrochalcone. The biosynthesis involves the phenylpropanoid pathway, which is a well-characterized metabolic route in plants that leads to the formation of various flavonoids and their derivatives .
Neoeriocitrin dihydrochalcone is classified as a flavonoid, specifically within the subgroup of dihydrochalcones. Dihydrochalcones are characterized by their reduced chalcone structure, which results from the hydrogenation of chalcones. This class of compounds is known for its sweetening properties and potential health benefits, including antioxidant and anti-inflammatory activities .
The synthesis of neoeriocitrin dihydrochalcone can be achieved through various methods:
The enzymatic approach not only offers specificity but also enhances the yield compared to conventional chemical methods. The productivity rates achieved in laboratory settings have reached approximately 1.1 mM h, indicating a viable pathway for industrial applications .
Neoeriocitrin dihydrochalcone features a unique molecular structure that includes:
The molecular formula for neoeriocitrin dihydrochalcone is CHO, and it has a molecular weight of approximately 402.39 g/mol. Spectroscopic techniques such as nuclear magnetic resonance (NMR) and mass spectrometry are commonly employed to characterize its structure .
Neoeriocitrin dihydrochalcone participates in several chemical reactions, primarily involving:
These reactions are facilitated by specific catalysts or enzymes that enhance reaction rates and selectivity, making them suitable for both laboratory-scale and industrial applications.
The mechanism by which neoeriocitrin dihydrochalcone exerts its effects involves several pathways:
Studies indicate that neoeriocitrin dihydrochalcone can be up to 2000 times sweeter than sucrose, making it an attractive alternative sweetener in food products .
Relevant data highlight that neoeriocitrin dihydrochalcone has a long shelf-life due to its resistance to hydrolysis at neutral pH levels .
Neoeriocitrin dihydrochalcone has several applications across different fields:
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